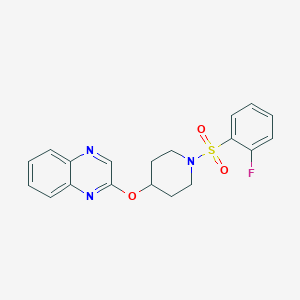
2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline" is a derivative of quinoxaline, a heterocyclic compound with a wide range of biological activities. It is structurally related to various synthesized compounds that have been reported to exhibit significant biological activities, such as antitumor properties and enzyme inhibition .
Synthesis Analysis
The synthesis of related quinoxaline derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds. For instance, a series of 2-piperidinol-3-(arylsulfonyl)quinoxalines were synthesized from a previously identified lead compound, utilizing structural features to enhance biological activity . Similarly, other research has reported the synthesis of quinoxaline derivatives with different substituents, indicating a versatile approach to modifying the quinoxaline core . These methods may provide insights into the synthesis of "2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline".
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is crucial for their biological activity. Crystal structure and molecular docking studies of related compounds have been performed to elucidate their conformation and potential binding modes with target proteins . The piperazine and piperidinol rings in these compounds adopt a chair conformation, which may influence the overall molecular geometry and, consequently, the biological activity of "2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline" .
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions, which are essential for their functionalization and interaction with biological targets. For example, a dual system catalyst involving piperidine and iodine has been used for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction . This indicates that the compound may also undergo similar reactions, which could be exploited for the synthesis of novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents, such as the sulfonyl group and fluorine atom, can significantly alter these properties . The presence of the sulfonyl group, in particular, can enhance the compound's reactivity and its interaction with biological targets, as seen in the synthesis of antitumor compounds .
Scientific Research Applications
Antitumor Applications
Quinoxaline derivatives have been synthesized and evaluated for their antitumor activities. A study by Mamedov et al. (2022) highlighted the synthesis of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, demonstrating promising activity against a range of cancer lines with minimal cytotoxicity against normal human cells. Specifically, certain derivatives showed a highly selective cytotoxic effect against human lung adenocarcinoma cells, suggesting their potential as new anticancer agents (Mamedov et al., 2022).
Antibacterial Activity
Quinoxaline derivatives have also been explored for their antibacterial properties. A study conducted by Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials with quinoxaline structures, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of quinoxaline derivatives in developing new antibacterial agents (Taguchi et al., 1992).
Synthesis and Chemical Properties
The synthesis and characterization of quinoxaline derivatives have been the subject of numerous studies, focusing on their potential applications as drugs or fluorophores. For instance, Koner and Ray (2008) described the synthesis of a new fluorescent quinoxalinylium derivative, highlighting the versatility of quinoxaline compounds in chemical synthesis and potential applications in imaging and sensor technologies (Koner & Ray, 2008).
Green Synthesis and Environmental Considerations
Research into the green synthesis of quinoxaline sulfonamides has shown that these compounds can be synthesized efficiently under catalyst-free conditions, offering a more environmentally friendly approach to their production. These sulfonamides exhibit antibacterial activities, further demonstrating the utility of quinoxaline derivatives in medicinal chemistry (Alavi et al., 2017).
properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-15-5-1-4-8-18(15)27(24,25)23-11-9-14(10-12-23)26-19-13-21-16-6-2-3-7-17(16)22-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQIFRCRTDCOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

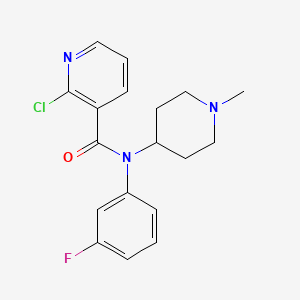
![4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid](/img/structure/B2549662.png)
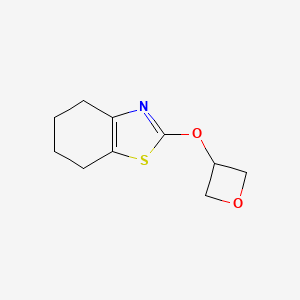
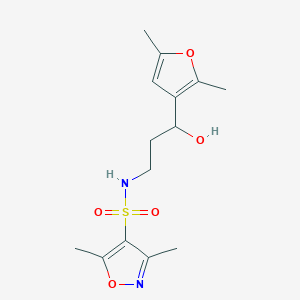
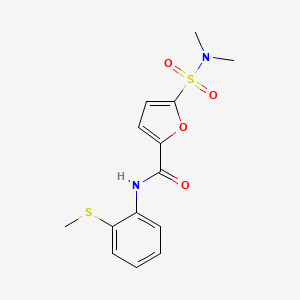
![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)
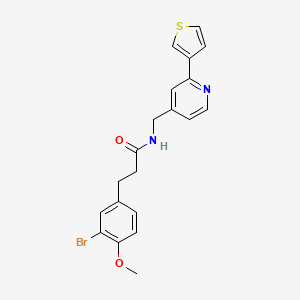
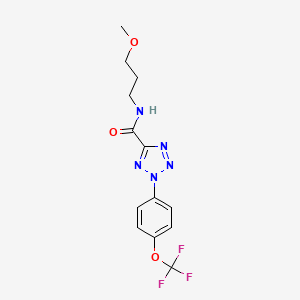
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)
![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)